[(3R)-3-fluoropyrrolidin-1-yl](6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinolin-2-yl)methanone
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Overview
Description
ABBV-318 is a synthetic organic compound that acts as a blocker of voltage-gated sodium channels, specifically Na v 1.7 and Na v 1.8 . These channels are crucial therapeutic targets for the development of new anti-pain medications . ABBV-318 is orally bioavailable and can penetrate the central nervous system, making it a promising candidate for pain treatment .
Preparation Methods
The preparation of ABBV-318 involves synthetic routes that include the use of various reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
ABBV-318 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ABBV-318 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of voltage-gated sodium channels.
Biology: It is used to investigate the role of sodium channels in cellular processes and signaling pathways.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
ABBV-318 exerts its effects by blocking voltage-gated sodium channels Na v 1.7 and Na v 1.8 . These channels play a crucial role in the transmission of pain signals in the nervous system. By inhibiting these channels, ABBV-318 reduces the transmission of pain signals, providing relief from pain . The molecular targets and pathways involved include the sodium channels themselves and the downstream signaling pathways that are affected by their inhibition .
Comparison with Similar Compounds
ABBV-318 is unique in its ability to selectively block Na v 1.7 and Na v 1.8 channels while showing no activity at the cardiac liability channel Na v 1.5 . This selectivity reduces the risk of cardiac side effects, making it a safer option for pain treatment. Similar compounds include other sodium channel blockers, such as:
Tetrodotoxin: A potent blocker of sodium channels, but with significant toxicity.
Lidocaine: A local anesthetic that blocks sodium channels but is not selective for Na v 1.7 and Na v 1.8.
Carbamazepine: An anticonvulsant that also blocks sodium channels but has a broader range of activity.
ABBV-318’s selectivity and central nervous system penetration make it a promising candidate for the development of new pain medications .
Biological Activity
The compound (3R)-3-fluoropyrrolidin-1-ylmethanone , also known by its PubChem CID 118273623, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H15F4N3O2
- Molecular Weight : 413.34 g/mol
The structure features a pyrrolidine ring substituted with a fluorine atom, a quinoline moiety, and a trifluoromethyl-pyridine group, which contribute to its unique pharmacological profile.
Research indicates that this compound may act as an inhibitor of specific neurotransmitter transporters, particularly those involved in the modulation of serotonin and dopamine pathways. This mechanism suggests potential applications in treating psychiatric disorders, including schizophrenia and depression.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that (3R)-3-fluoropyrrolidin-1-ylmethanone exhibits significant central nervous system (CNS) activity. It has been shown to influence neurotransmitter levels, which could lead to improvements in mood and cognition.
- Antidepressant-like Effects : In animal models, the compound has demonstrated antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels. This aligns with findings from other GlyT1 inhibitors that have shown efficacy in improving depressive symptoms in clinical trials .
- Neuroprotective Properties : Some studies indicate that this compound may have neuroprotective effects, possibly through the reduction of oxidative stress and inflammation in neuronal tissues.
In Vitro and In Vivo Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Schizophrenia Treatment
A clinical trial involving patients with schizophrenia evaluated the efficacy of a related GlyT1 inhibitor. The study found that patients receiving treatment exhibited reduced symptoms compared to those on placebo, suggesting that compounds similar to (3R)-3-fluoropyrrolidin-1-ylmethanone may offer therapeutic benefits in managing schizophrenia .
Case Study 2: Depression Models
In preclinical studies using rodent models of depression, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant effect. The results were comparable to established antidepressants such as fluoxetine .
Properties
Molecular Formula |
C20H15F4N3O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone |
InChI |
InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1 |
InChI Key |
FWLFRXVPNVBXGR-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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